molecular formula C24H48O5 B14362594 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 92588-90-4

2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B14362594
CAS No.: 92588-90-4
M. Wt: 416.6 g/mol
InChI Key: KFAWUUKWSXSYNZ-UHFFFAOYSA-N
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Description

2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane, also known as a derivative of 15-Crown-5, is a macrocyclic polyether. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations. Crown ethers are widely used in chemistry due to their unique properties, such as their ability to solubilize salts in nonpolar solvents and their role as phase transfer catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the alkylation of 15-Crown-5 with a tetradecyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of crown ethers, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with sodium ions results in a stable sodium-crown ether complex, while nucleophilic substitution can yield various alkylated derivatives .

Mechanism of Action

The primary mechanism of action for 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, making it useful in various chemical processes .

Properties

CAS No.

92588-90-4

Molecular Formula

C24H48O5

Molecular Weight

416.6 g/mol

IUPAC Name

2-tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C24H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-23-28-20-19-26-16-15-25-17-18-27-21-22-29-24/h24H,2-23H2,1H3

InChI Key

KFAWUUKWSXSYNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1COCCOCCOCCOCCO1

Origin of Product

United States

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